molecular formula C25H27BrN6O B10906232 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}benzamide

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}benzamide

Cat. No.: B10906232
M. Wt: 507.4 g/mol
InChI Key: OCRZPWKCVHSAKI-UHFFFAOYSA-N
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Description

3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromine atom, a benzimidazole moiety, and a piperidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the bromine atom. The benzimidazole moiety is then synthesized separately and coupled with the pyrazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H27BrN6O

Molecular Weight

507.4 g/mol

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]-N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]benzamide

InChI

InChI=1S/C25H27BrN6O/c26-21-16-27-31(18-21)17-19-7-6-8-20(15-19)24(33)29-25-28-22-9-2-3-10-23(22)32(25)14-13-30-11-4-1-5-12-30/h2-3,6-10,15-16,18H,1,4-5,11-14,17H2,(H,28,29,33)

InChI Key

OCRZPWKCVHSAKI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CC(=C4)CN5C=C(C=N5)Br

Origin of Product

United States

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